molecular formula C17H24BNO4 B13697898 2-Methoxy-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

2-Methoxy-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13697898
M. Wt: 317.2 g/mol
InChI Key: TZNYQWRMEAZQES-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatile applications. Boronic esters are known for their stability and reactivity, making them valuable intermediates in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 2-Methoxy-5-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: None required, but sometimes a base like triethylamine is used to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

    Oxidation: Converts the boronic ester to the corresponding phenol.

    Reduction: Reduces the boronic ester to the corresponding alkane.

    Substitution: Involves the replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

    Oxidation: 2-Methoxy-5-(2-oxo-1-pyrrolidinyl)phenol

    Reduction: 2-Methoxy-5-(2-oxo-1-pyrrolidinyl)benzene

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methoxy-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.

    Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.

    Medicine: Explored for its role in the development of boron-containing drugs and drug delivery systems.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester primarily involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic ester group acts as a nucleophile, participating in transmetalation reactions with palladium catalysts in the Suzuki–Miyaura coupling. This process involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the active catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar structure but lacks the methoxy and pyrrolidinyl groups.

    2-Methoxypyridine-5-boronic Acid Pinacol Ester: Contains a pyridine ring instead of a phenyl ring.

    3-Pyridineboronic Acid Pinacol Ester: Similar boronic ester but with a different substitution pattern on the pyridine ring.

Uniqueness

2-Methoxy-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to the presence of both methoxy and pyrrolidinyl groups, which can influence its reactivity and stability. These functional groups can also provide additional sites for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H24BNO4

Molecular Weight

317.2 g/mol

IUPAC Name

1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)13-11-12(8-9-14(13)21-5)19-10-6-7-15(19)20/h8-9,11H,6-7,10H2,1-5H3

InChI Key

TZNYQWRMEAZQES-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N3CCCC3=O)OC

Origin of Product

United States

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